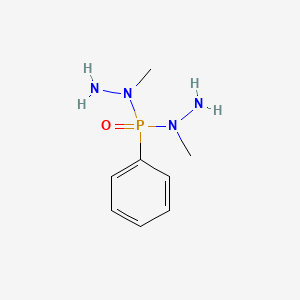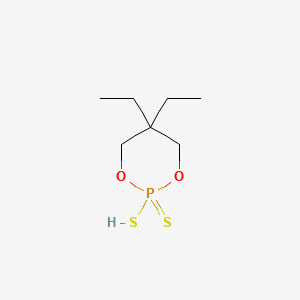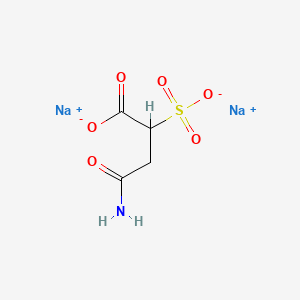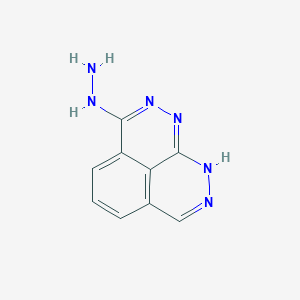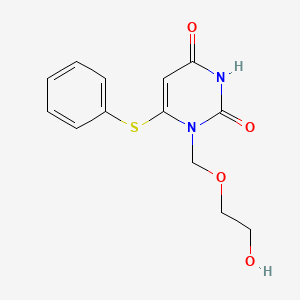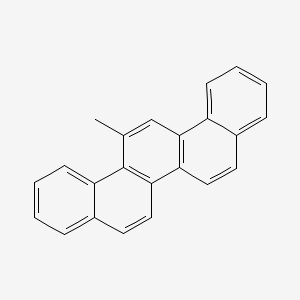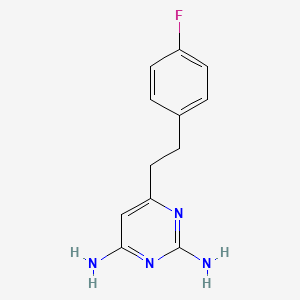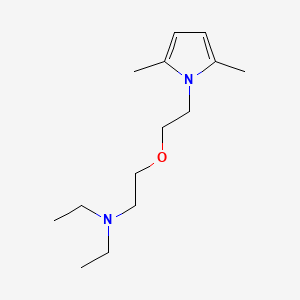
Pyrrole, 1-(2-(2-(diethylamino)ethoxy)ethyl)-2,5-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrrole, 1-(2-(2-(diethylamino)ethoxy)ethyl)-2,5-dimethyl- is a synthetic organic compound belonging to the pyrrole family Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrrole derivatives often involves the Paal-Knorr synthesis, which is a well-known method for constructing pyrrole rings. For the synthesis of Pyrrole, 1-(2-(2-(diethylamino)ethoxy)ethyl)-2,5-dimethyl-, the following steps can be employed:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,5-dimethoxytetrahydrofuran and diethylaminoethanol.
Reaction Conditions: The reaction is typically carried out in the presence of a catalytic amount of iron (III) chloride in water.
Purification: The crude product is purified using standard techniques such as column chromatography to obtain the desired compound in good yield.
Industrial Production Methods
Industrial production of pyrrole derivatives often involves large-scale synthesis using similar reaction conditions as described above. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Pyrrole, 1-(2-(2-(diethylamino)ethoxy)ethyl)-2,5-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Oxidized pyrrole derivatives.
Reduction: Reduced pyrrole derivatives.
Substitution: Substituted pyrrole derivatives with various functional groups.
Scientific Research Applications
Pyrrole, 1-(2-(2-(diethylamino)ethoxy)ethyl)-2,5-dimethyl- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications due to its unique chemical structure.
Mechanism of Action
The mechanism of action of Pyrrole, 1-(2-(2-(diethylamino)ethoxy)ethyl)-2,5-dimethyl- involves its interaction with specific molecular targets and pathways. The compound’s diethylamino and ethoxyethyl groups contribute to its ability to interact with biological macromolecules, such as proteins and nucleic acids. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrrole, 2,5-dimethyl-: Lacks the diethylamino and ethoxyethyl groups, resulting in different chemical properties and applications.
Pyrrole, 1-(2-(2-(dimethylamino)ethoxy)ethyl)-2,5-dimethyl-: Similar structure but with dimethylamino instead of diethylamino group.
Uniqueness
The combination of these functional groups provides distinct advantages in terms of biological activity and material properties .
Properties
CAS No. |
102367-01-1 |
|---|---|
Molecular Formula |
C14H26N2O |
Molecular Weight |
238.37 g/mol |
IUPAC Name |
2-[2-(2,5-dimethylpyrrol-1-yl)ethoxy]-N,N-diethylethanamine |
InChI |
InChI=1S/C14H26N2O/c1-5-15(6-2)9-11-17-12-10-16-13(3)7-8-14(16)4/h7-8H,5-6,9-12H2,1-4H3 |
InChI Key |
NBEJIEWYTIJTGQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCOCCN1C(=CC=C1C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


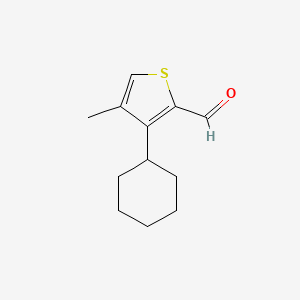
![(6aR,9R)-9-(methylsulfanylmethyl)-7-propyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline;methanesulfonic acid](/img/structure/B12811238.png)
![(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-[(diphenylmethyl)sulfanyl]propanoic acid](/img/structure/B12811243.png)
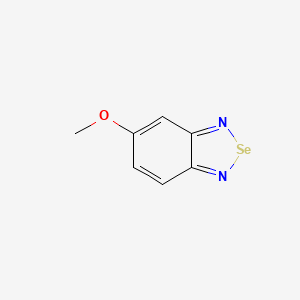
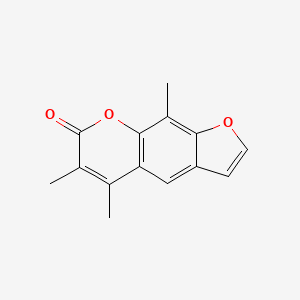
![pentacyclo[10.2.1.15,8.02,11.04,9]hexadeca-2(11),4(9)-diene-3,10-dione](/img/structure/B12811275.png)
